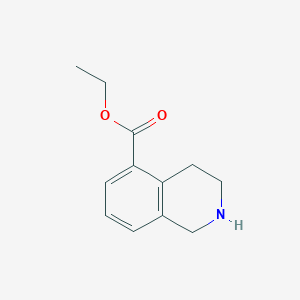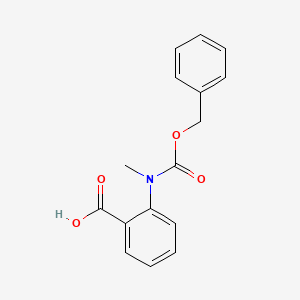![molecular formula C19H22N4 B15316951 1-methyl-2-[(4-phenylpiperazin-1-yl)methyl]-1H-1,3-benzodiazole](/img/structure/B15316951.png)
1-methyl-2-[(4-phenylpiperazin-1-yl)methyl]-1H-1,3-benzodiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-[(4-phenylpiperazin-1-yl)methyl]-1H-1,3-benzodiazole is a complex organic compound belonging to the class of benzodiazoles This compound features a benzodiazole core with a methyl group at the 1-position and a 4-phenylpiperazin-1-ylmethyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-2-[(4-phenylpiperazin-1-yl)methyl]-1H-1,3-benzodiazole typically involves multiple steps, starting with the formation of the benzodiazole core One common approach is the condensation of o-phenylenediamine with formic acid or its derivatives to form the benzodiazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Types of Reactions:
Reduction: Reduction reactions can be performed to convert specific functional groups within the molecule.
Substitution: Substitution reactions are common, where different substituents can replace existing groups on the benzodiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Medicine: Research has explored its use as a therapeutic agent, particularly in the treatment of neurological disorders and inflammation.
Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 1-methyl-2-[(4-phenylpiperazin-1-yl)methyl]-1H-1,3-benzodiazole exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
2-(4-phenylpiperazin-1-yl)nicotinonitrile
2-(4-phenylpiperazin-1-yl)-1H-benz[d]imidazole
Uniqueness: 1-Methyl-2-[(4-phenylpiperazin-1-yl)methyl]-1H-1,3-benzodiazole stands out due to its specific structural features and the presence of both the benzodiazole core and the 4-phenylpiperazine moiety. These features contribute to its unique chemical and biological properties, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C19H22N4 |
|---|---|
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
1-methyl-2-[(4-phenylpiperazin-1-yl)methyl]benzimidazole |
InChI |
InChI=1S/C19H22N4/c1-21-18-10-6-5-9-17(18)20-19(21)15-22-11-13-23(14-12-22)16-7-3-2-4-8-16/h2-10H,11-15H2,1H3 |
Clé InChI |
SPANKRVWSHQPRS-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2N=C1CN3CCN(CC3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


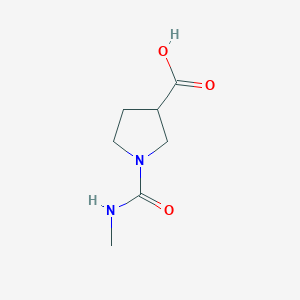
![3-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]propanoic acid](/img/structure/B15316894.png)
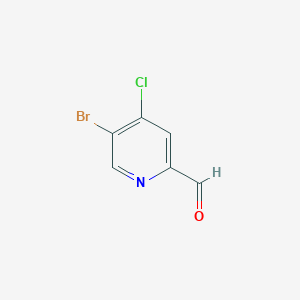
![1,3-Dioxoisoindolin-2-YL spiro[2.3]hexane-1-carboxylate](/img/structure/B15316912.png)
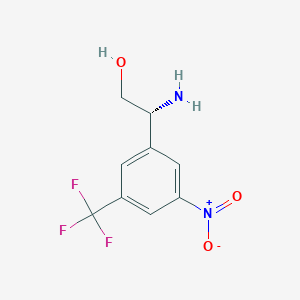
![N-(2-aminoethyl)-[1,1'-biphenyl]-4-carboxamidehydrochloride](/img/structure/B15316923.png)

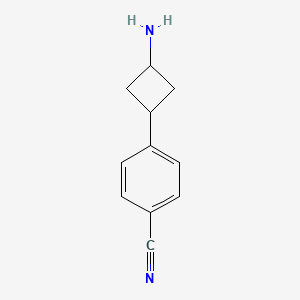
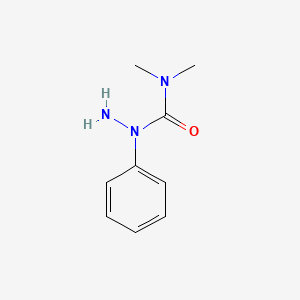
![4-chloro-N-[2-phenyl-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B15316938.png)
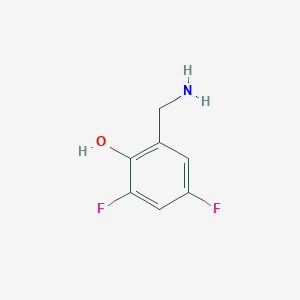
![Spiro[2.4]heptan-4-ylmethanamine](/img/structure/B15316953.png)
